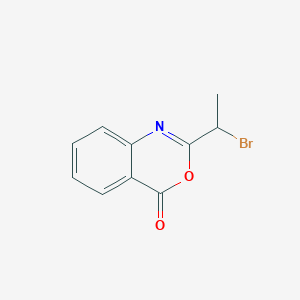

2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-(1-bromoethyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C10H8BrNO2/c1-6(11)9-12-8-5-3-2-4-7(8)10(13)14-9/h2-6H,1H3 |

InChI Key |

AYNLROKLYRAIOG-UHFFFAOYSA-N |

SMILES |

CC(C1=NC2=CC=CC=C2C(=O)O1)Br |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)O1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Bromoethyl 4h 3,1 Benzoxazin 4 One

Direct Cyclization Approaches

Direct cyclization methods are among the most efficient for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. These approaches typically involve the acylation of anthranilic acid followed by an intramolecular cyclodehydration reaction.

Synthesis from N-(2-bromopropionoyl)anthranilic acid Precursors

The primary route for the synthesis of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is through the cyclization of its corresponding N-acyl anthranilic acid precursor, N-(2-bromopropionoyl)anthranilic acid. This precursor is typically prepared by the acylation of anthranilic acid with 2-bromopropionyl chloride. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond.

The subsequent step is the crucial cyclodehydration of the N-(2-bromopropionoyl)anthranilic acid intermediate. This intramolecular reaction involves the removal of a water molecule to form the heterocyclic benzoxazinone (B8607429) ring. Various dehydrating agents can be employed to facilitate this ring closure. researchgate.net

Optimized Reaction Conditions and Yields for Direct Synthesis

The efficiency of the direct synthesis of this compound is highly dependent on the reaction conditions and the choice of cyclodehydrating agent. Common reagents used for the cyclization of N-acyl anthranilic acids include acetic anhydride, thionyl chloride, phosphorus oxychloride, and cyanuric chloride. researchgate.net For instance, refluxing the N-acyl anthranilic acid with acetic anhydride is a widely used method for preparing 2-substituted benzoxazinones. uomosul.edu.iq

The table below summarizes various dehydrating agents that have been successfully used for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from their N-acyl anthranilic acid precursors, which could be adapted for the synthesis of the target compound.

| Dehydrating Agent | Typical Conditions | Reference |

| Acetic Anhydride | Reflux | uomosul.edu.iq |

| Thionyl Chloride | Reflux | researchgate.net |

| Cyanuric Chloride | Room Temperature or Reflux | researchgate.netnih.gov |

| Phosphorus Oxychloride | - | researchgate.net |

| Ethyl Chloroformate | - | researchgate.net |

The yields of these reactions can vary depending on the specific substrate and the chosen conditions. For example, a mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine has been reported to produce 2-substituted 4H-3,1-benzoxazin-4-ones in good to excellent yields (up to 98%) under solvent-assisted grinding conditions at room temperature. organic-chemistry.org This method offers a potentially rapid and efficient alternative to traditional heating methods. organic-chemistry.org

Indirect Synthetic Routes and Precursor Modifications

While direct cyclization is the most common approach, indirect routes involving the modification of a pre-formed benzoxazinone ring can also be considered.

Functionalization of Pre-formed 4H-3,1-Benzoxazin-4-ones

This strategy would involve starting with a 2-substituted 4H-3,1-benzoxazin-4-one that can be chemically modified to introduce the desired 1-bromoethyl group. For example, one could envision starting with a 2-acetyl-4H-3,1-benzoxazin-4-one and then performing a reduction followed by bromination. However, the reactivity of the benzoxazinone ring system must be carefully considered to avoid unwanted side reactions.

Incorporation of the Bromoethyl Moiety

The key challenge in this indirect approach is the selective introduction of the 1-bromoethyl group at the 2-position. This could potentially be achieved through a multi-step sequence starting from a more readily available 2-substituted benzoxazinone. For instance, a 2-vinyl-4H-3,1-benzoxazin-4-one could be subjected to hydrobromination to yield the target compound.

General Strategies for 4H-3,1-Benzoxazin-4-one Core Construction Relevant to this compound

The synthesis of the 4H-3,1-benzoxazin-4-one core is a well-established area of organic chemistry, with numerous methods reported in the literature. These general strategies provide a foundation for the synthesis of specifically substituted derivatives like this compound.

The most fundamental and widely used method for constructing the benzoxazinone core starts from anthranilic acid. mdpi.com A historical and common approach involves the reaction of anthranilic acid with acid chlorides or acid anhydrides. uomosul.edu.iqmdpi.com For example, heating anthranilic acid with acetic anhydride yields 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq

Other notable methods for the synthesis of the 4H-3,1-benzoxazin-4-one skeleton include:

Reaction of anthranilic acids with ortho esters: This acid-catalyzed reaction can yield both 4H-3,1-benzoxazin-4-ones and their 1,2-dihydro intermediates. nih.gov

Palladium-catalyzed carbonylation: Substituted benzoxazinones can be synthesized from N-(o-bromoaryl)amides through palladium-catalyzed carbonylation using paraformaldehyde as the carbonyl source. organic-chemistry.org

Copper-catalyzed tandem reactions: A copper-catalyzed method based on a tandem intramolecular C-N coupling/rearrangement process has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org

These diverse synthetic strategies for the construction of the 4H-3,1-benzoxazin-4-one core underscore the versatility of this heterocyclic system and provide a range of options for accessing derivatives such as this compound.

Cyclocondensation of Anthranilic Acids with Acyl Chlorides and Anhydrides

The most direct and established method for the synthesis of this compound involves the reaction of anthranilic acid with a suitable acylating agent, followed by cyclization. Specifically, the process starts with the acylation of anthranilic acid with 2-bromopropionyl chloride or its corresponding anhydride to form N-(2-bromopropionyl)anthranilic acid. This intermediate is then subjected to cyclodehydration to yield the target benzoxazinone.

A key example of this methodology is the refluxing of N-(2-bromopropionyl)anthranilic acid in acetic anhydride, which directly affords 2-(1-bromoethyl)-3,1-benzoxazin-4-one nih.gov. Acetic anhydride serves as both a dehydrating agent and a solvent in this reaction. The general reaction is illustrated below:

Reaction Scheme for Cyclocondensation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| N-(2-bromopropionyl)anthranilic acid | Acetic Anhydride | Reflux | This compound |

This method is widely applicable for the synthesis of various 2-substituted-4H-3,1-benzoxazin-4-ones. The choice of acylating agent in the initial step determines the substituent at the 2-position of the resulting benzoxazinone.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper)

Transition metal catalysis offers powerful and versatile methods for the construction of heterocyclic scaffolds, including 4H-3,1-benzoxazin-4-ones. While specific examples for the synthesis of this compound are not extensively documented, analogous reactions provide a clear precedent for its potential synthesis via these routes.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their efficacy in carbonylation and cross-coupling reactions. A plausible approach for the synthesis of the target molecule could involve the palladium-catalyzed carbonylation of an appropriately substituted o-bromoanilide. For instance, N-(o-bromoaryl)amides can be converted to benzoxazinones using paraformaldehyde as a carbon monoxide source researchgate.netdoi.org. The synthesis of this compound would require a precursor such as N-(2-bromophenyl)-2-bromopropanamide.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also emerged as a facile and efficient method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives nih.gov. These reactions often proceed through a tandem intramolecular C-N coupling and rearrangement process nih.govnih.gov. A one-pot synthesis could involve the copper-catalyzed decarboxylative coupling of an anthranilic acid with an appropriate α-keto acid derivative acs.org. For the synthesis of the target compound, this would likely involve a derivative of pyruvic acid that could be subsequently brominated or a starting material already containing the bromoethyl moiety.

Overview of Potential Transition Metal-Catalyzed Routes

| Catalyst | General Reactants | Potential for 2-(1-bromoethyl) derivative |

|---|---|---|

| Palladium | N-(o-bromoaryl)amides and a CO source | Requires N-(2-bromophenyl)-2-bromopropanamide |

| Copper | Anthranilic acid and α-keto acids | Potentially adaptable with a modified keto acid |

Ring Expansion and Rearrangement Strategies

Ring expansion and rearrangement reactions provide alternative synthetic entries to the benzoxazinone core. While not the most common approach for simple 2-substituted benzoxazinones, these strategies can be valuable for accessing more complex derivatives. One potential strategy involves the ring expansion of isatoic anhydrides. The reaction of isatoic anhydride with an appropriate reagent could lead to the formation of the desired benzoxazinone, although this is more commonly used for the synthesis of quinazolinones doi.orgnih.govresearchgate.net. A hypothetical route could involve the reaction of isatoic anhydride with a reagent that can introduce the 1-bromoethyl group at the 2-position, followed by rearrangement.

Another approach could be the Hofmann rearrangement of 2-hydroxymethylbenzamide derivatives, which has been shown to produce 1,4-dihydro-benzo[d] acs.orgresearchgate.netoxazin-2-ones acs.org. Adapting this to form the 4-oxo isomer would require a different starting material or subsequent oxidation.

Solvent-Assisted and Catalyst-Free Approaches

In recent years, there has been a growing interest in developing more environmentally benign synthetic methods. Solvent-assisted grinding and catalyst-free approaches align with the principles of green chemistry.

Solvent-assisted grinding has been successfully employed for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acid derivatives. This mechanochemical method often utilizes a dehydrating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine researchgate.net. This approach is rapid, efficient, and minimizes the use of bulk solvents researchgate.net. The synthesis of this compound could be readily adapted to this method starting from N-(2-bromopropionyl)anthranilic acid.

Catalyst-free methods for the synthesis of benzoxazinones have also been reported, often relying on thermal conditions or microwave irradiation to promote cyclization nih.gov. For example, the cyclization of N-acyl anthranilic acids can be achieved by simply heating, sometimes in the absence of any solvent.

Comparison of Modern Synthetic Approaches

| Method | Key Features | Applicability to Target Compound |

|---|---|---|

| Solvent-Assisted Grinding | Rapid, efficient, reduced solvent use | Highly applicable starting from N-(2-bromopropionyl)anthranilic acid |

| Catalyst-Free (Thermal/Microwave) | Simplicity, avoids catalyst contamination | Applicable for the cyclization of N-(2-bromopropionyl)anthranilic acid |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of this compound involves distinct acylation and cyclization steps, and the role of catalysts can be significant, particularly in stereochemical control.

Acylation and Cyclization Pathways

The classical synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acyl chloride or anhydride proceeds through a two-step sequence: N-acylation followed by cyclodehydration nih.gov.

N-Acylation: The first step is the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the acylating agent (e.g., 2-bromopropionyl chloride). This results in the formation of an amide bond and the generation of N-(2-bromopropionyl)anthranilic acid. In the case of using two equivalents of an acid chloride in the presence of a base like pyridine, one mole acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride nih.gov.

Cyclization: The subsequent cyclization is typically promoted by a dehydrating agent such as acetic anhydride. The mechanism involves the activation of the carboxylic acid group, often through the formation of a mixed anhydride with acetic anhydride. This is followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated carbonyl carbon, leading to the formation of the six-membered oxazinone ring and the elimination of a molecule of water (or acetic acid in the case of using acetic anhydride).

Role of Catalysts and Reagents in Stereochemical Control (if applicable)

The compound this compound possesses a chiral center at the carbon atom bearing the bromine. Consequently, the synthesis of a single enantiomer (asymmetric synthesis) is a significant consideration. While the direct asymmetric synthesis of this specific compound is not well-documented, the principles of stereochemical control in the synthesis of chiral benzoxazinones can be applied.

Transition metal catalysts with chiral ligands are commonly employed to induce enantioselectivity. For instance, iridium-catalyzed asymmetric intramolecular allylation has been used for the kinetic resolution of racemic benzoxazinones, yielding chiral benzoxazinones and 4H-3,1-benzoxazines with high enantiomeric excess researchgate.netnih.govacs.org. Similarly, palladium-catalyzed asymmetric reactions are widely used in the synthesis of chiral heterocycles researchgate.net. A potential strategy for the enantioselective synthesis of this compound could involve a palladium-catalyzed cyclization of a prochiral substrate using a chiral phosphine ligand. The chiral catalyst would create a chiral environment around the metal center, influencing the stereochemical outcome of the bond-forming step that creates the stereocenter.

The choice of reagents can also influence stereochemistry. The use of a chiral acylating agent derived from an enantiomerically pure starting material, such as (S)-2-bromopropionic acid, to form the initial N-acylanthranilic acid could potentially lead to the formation of a single enantiomer of the final product, provided the cyclization step proceeds with retention or predictable inversion of configuration. However, racemization is a potential issue under harsh reaction conditions.

Chemical Reactivity and Derivatization of 2 1 Bromoethyl 4h 3,1 Benzoxazin 4 One

Reactions at the Benzoxazinone (B8607429) Ring System

Nucleophilic Attack and Ring Opening

The cornerstone of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one's reactivity is its reaction with nucleophiles. The electron-withdrawing nature of the carbonyl group and the heteroatoms polarizes the C4=O and C2-O bonds, making these carbons prime targets for nucleophilic attack. This interaction typically leads to the cleavage of the acyl-oxygen bond (C4-O), opening the six-membered ring.

Nitrogen-based nucleophiles readily react with the benzoxazinone ring, leading to a variety of important heterocyclic structures, most notably quinazolinones.

Amines (Aminolysis) : The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with primary and secondary amines, known as aminolysis, proceeds via nucleophilic attack of the amine on the C4 carbonyl carbon. This leads to the opening of the oxazinone ring to form intermediate N-acyl anthranilamide derivatives. raco.cat These intermediates can then undergo cyclization, often under the reaction conditions, to yield 2,3-disubstituted-4(3H)-quinazolinones. bibliomed.orgsemanticscholar.org For instance, reaction with ethanolamine (B43304) results in the formation of a hydroxyethylquinazolinone. semanticscholar.org

Hydrazines and Related Compounds : Hydrazine (B178648) hydrate (B1144303) is a common reagent that reacts with the benzoxazinone ring to produce 3-amino-4(3H)-quinazolinones. researchgate.net The reaction proceeds through ring opening followed by an intramolecular cyclization that expels a molecule of water. Similarly, other hydrazine derivatives like semicarbazide (B1199961) hydrochloride can be used to construct fused heterocyclic systems, such as triazolo[2,3-c]quinazolines. semanticscholar.org The reaction with thiosemicarbazide (B42300) has been shown to yield 3-thiourido-3(4H)-quinazolinone derivatives. raco.cat

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product with this compound | Product Class |

| Primary Amine | Ethanolamine | 2-(1-bromoethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one | 3-Substituted Quinazolinone |

| Hydrazine | Hydrazine Hydrate | 3-amino-2-(1-bromoethyl)quinazolin-4(3H)-one | 3-Amino Quinazolinone |

| Hydrazine Derivative | Thiosemicarbazide | N'-(2-(1-bromoethyl)-4-oxoquinazolin-3(4H)-yl)thiourea | Quinazolinone Derivative |

Oxygen nucleophiles also induce the cleavage of the benzoxazinone ring, leading to derivatives of anthranilic acid.

Alcohols (Alcoholysis) : In the presence of an alcohol, such as ethanol, and typically a basic catalyst like sodium ethoxide, the benzoxazinone ring opens to form the corresponding ester of N-acylanthranilic acid. raco.cat For this compound, this reaction would yield an ethyl N-(2-bromopropionyl)anthranilate.

Water (Hydrolysis) : The hydrolysis of the benzoxazinone ring, which can be catalyzed by either acid or base, results in the formation of the parent N-acylanthranilic acid. Studies on related compounds show that the benzoxazinone structure hydrolyzes quantitatively to the corresponding salicylamide (B354443) derivative, indicating a complete ring-opening process. This suggests that this compound would hydrolyze to N-(2-bromopropionyl)anthranilic acid.

Table 2: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product with this compound | Product Class |

| Alcohol | Ethanol / Sodium Ethoxide | Ethyl 2-(2-bromopropanamido)benzoate | N-Acylanthranilic Acid Ester |

| Water | Aqueous Acid or Base | 2-(2-bromopropanamido)benzoic acid | N-Acylanthranilic Acid |

Carbon-based nucleophiles, particularly organometallic reagents, attack the electrophilic centers of the benzoxazinone ring, primarily the carbonyl carbon.

Grignard Reagents : It has been reported that the treatment of 2-substituted-3,1-benzoxazinones with Grignard reagents, such as phenylmagnesium bromide, leads to the opening of the heterocyclic ring. uomosul.edu.iq The reaction involves the addition of the Grignard reagent to the C4 carbonyl group, forming a tertiary carbinol derivative of N-acylanthranilamide after workup. uomosul.edu.iqsemanticscholar.org Depending on the specific benzoxazinone and reaction conditions, unexpected products can sometimes be formed. researchgate.net

Organolithium Reagents : Organolithium reagents are also known to react with benzoxazinone systems. lookchem.compsu.edu Similar to Grignard reagents, they can attack the carbonyl group, leading to ring-opened products. psu.edu

Table 3: Representative Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Expected Product with this compound | Product Class |

| Organomagnesium | Phenylmagnesium Bromide (PhMgBr) | 2-(2-bromopropanamido)-N,N-diphenylbenzamide (after ring opening and further reaction) or related carbinols | Ring-Opened Amide/Carbinol |

| Organolithium | Phenyllithium (PhLi) | Products derived from attack at the C4 carbonyl group | Ring-Opened Ketone/Amide |

Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, readily react with the benzoxazinone ring system.

Thiols : The reaction of 2-substituted benzoxazinones with thiols, such as thiophenol, in the presence of a basic catalyst, results in the opening of the heterocycle to yield the corresponding thioanthranilates (thioesters). researchgate.netresearchgate.net This reaction highlights the susceptibility of the C4 carbonyl to nucleophilic attack, leading to stable thioester products.

Table 4: Representative Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Product with this compound | Product Class |

| Thiol | Thiophenol / Piperidine | S-phenyl 2-(2-bromopropanamido)benzothioate | N-Acylanthranilic Acid Thioester |

Electrophilic Substitution on the Aromatic Ring

While the primary reactivity of the benzoxazinone system involves nucleophilic attack on the heterocyclic ring, the fused benzene (B151609) ring can undergo electrophilic aromatic substitution. The regiochemical outcome of these substitutions is directed by the combined electronic effects of the N-acyl group and the ring oxygen. Research on the parent (2H)-1,4-benzoxazin-3(4H)-one shows distinct patterns for different electrophiles.

Bromination : Monobromination occurs preferentially at the C6 position, and further reaction leads to the 6,7-dibromo derivative.

Nitration : In contrast, nitration yields the 6-nitro compound first, followed by substitution at the C8 position to give the 6,8-dinitro derivative.

These substitution patterns are confirmed by nuclear Overhauser effect (nOe) studies. For this compound, a similar regioselectivity would be expected, although the steric and electronic properties of the 2-substituent could exert some influence.

Reactions with Enzyme Active Sites: Formation of Acyl-Enzyme Intermediates

The 4H-3,1-benzoxazin-4-one scaffold is recognized as an effective inhibitor of various serine proteases. bibliomed.org This inhibitory action proceeds through the formation of a stable acyl-enzyme intermediate, which temporarily renders the enzyme catalytically inactive. bibliomed.org The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the electrophilic carbonyl carbon (C-4) of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor.

Several 4H-3,1-benzoxazin-4-ones have been identified as inhibitors of human leukocyte elastase (HLE), where they function by creating an acyl-enzyme intermediate. bibliomed.org The rate of this acylation, and thus the inhibitory potency, is influenced by the substituent at the 2-position of the benzoxazinone ring. bibliomed.org The presence of an electron-withdrawing group at this position enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of acylation. bibliomed.org Similarly, derivatives with an aromatic moiety at the 2-position have shown strong inhibition against proteases such as chymase and cathepsin G, forming stable acyl-enzymes.

Reactivity of the 1-Bromoethyl Side Chain

The 1-bromoethyl group at the 2-position introduces a secondary alkyl halide functionality, which is a key site for various chemical transformations.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity has been demonstrated in analogous compounds, such as the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide (B116566) to yield 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.com Similarly, benzylic bromides readily undergo nucleophilic substitution with reagents like sodium azide. nih.gov These reactions suggest that the 1-bromoethyl group can be displaced by a variety of nucleophiles, including amines, azides, cyanides, and thiolates, to generate a diverse range of derivatives.

Elimination Reactions to Form Unsaturated Side Chains

While specific examples for this compound are not extensively documented in the reviewed literature, the 1-bromoethyl side chain is structurally amenable to elimination reactions. As a secondary alkyl halide, it can undergo E2 elimination in the presence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) or E1 elimination under solvolytic conditions, particularly with polar protic solvents. Such a reaction would result in the formation of hydrogen bromide and the corresponding 2-vinyl-4H-3,1-benzoxazin-4-one, introducing an unsaturated side chain.

Radical Reactions Involving the Bromine Atom (if applicable)

The carbon-bromine bond in the 1-bromoethyl side chain is susceptible to homolytic cleavage under radical conditions, initiated by heat, UV radiation, or a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). lumenlearning.comlibretexts.org This would generate a carbon-centered radical at the side chain. A common radical reaction for alkyl halides is reductive dehalogenation using a reagent such as tributyltin hydride (Bu₃SnH). libretexts.org In this process, the tributyltin radical abstracts the bromine atom to form the carbon radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, 2-ethyl-4H-3,1-benzoxazin-4-one, and regenerate the tin radical to propagate the chain reaction. libretexts.org

Tandem and Cascade Reactions Involving Both Ring and Side Chain

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools in heterocyclic chemistry. researchgate.netrsc.org Such strategies have been developed for the efficient one-pot synthesis of various benzoxazinone cores from simpler starting materials. researchgate.netrsc.org However, documented examples of tandem or cascade reactions where the this compound molecule undergoes a programmed sequence of reactions involving both the benzoxazinone ring and the bromoethyl side chain are not prevalent in the surveyed literature. Such a process would theoretically allow for the rapid construction of complex polycyclic systems by first using the side chain as a reactive handle, followed by a reaction involving the heterocyclic ring, or vice versa.

Transformations to Other Heterocyclic Systems (e.g., Quinazolinones)

A primary and well-documented reaction pathway for 2-substituted-4H-3,1-benzoxazin-4-ones is their conversion into quinazolinone derivatives. bibliomed.org This transformation is typically achieved by reaction with nitrogen-based nucleophiles. The reaction proceeds via nucleophilic attack at the C-4 carbonyl, leading to the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the thermodynamically more stable quinazolinone ring system. bibliomed.orgraco.cat A variety of nitrogen nucleophiles, including ammonia (B1221849) (from ammonium (B1175870) acetate), primary amines, and hydrazides, can be used to furnish diversely substituted quinazolinones. bibliomed.orgraco.cat

| Starting Benzoxazinone | Reagent/Conditions | Resulting Product Class | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Formamide, boiling | 2-(4-bromophenyl)-4(3H)-quinazolin-4-one | bibliomed.org |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Ammonium acetate | 2-Aryl-3H-quinazolin-4-one | raco.cat |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Primary amines (e.g., aniline) | 2-Aryl-3-substituted-4(3H)-quinazolinone | raco.cat |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-aryl-4(3H)-quinazolinone | raco.cat |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Hydrazine carboxamide (semicarbazide), pyridine | 2-(4-bromophenyl)- lumenlearning.comresearchgate.netnih.govtriazolo[1,5-c]quinazolin-2(3H)-one | bibliomed.org |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Thiosemicarbazide | 3-Thiourido-3(4H)-quinazolinone derivative | raco.cat |

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

While specific spectroscopic and isotopic labeling studies exclusively focused on 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on analogous 2-substituted-4H-3,1-benzoxazin-4-ones. The primary reaction mechanism for these compounds involves nucleophilic attack at the electrophilic C2 and C4 positions of the heterocyclic ring. mdpi.com

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. youtube.comresearchgate.netresearchgate.net For instance, in the hydrolysis of 2-substituted benzoxazinones, the use of H₂¹⁸O could help determine the precise point of nucleophilic attack. If the ¹⁸O isotope is incorporated into the carboxyl group of the resulting N-acylanthranilic acid, it would provide strong evidence for the initial nucleophilic attack at the C4 position. Conversely, its incorporation into the side-chain carbonyl group would suggest an initial attack at the C2 position.

Furthermore, deuterium (B1214612) labeling studies can be employed to probe the involvement of proton transfer steps in the reaction mechanism. For example, by conducting the reaction in a deuterated solvent, the kinetic isotope effect can be measured. A significant kinetic isotope effect would indicate that a proton transfer is involved in the rate-determining step of the reaction.

Spectroscopic techniques such as in-situ NMR and FTIR can be utilized to detect and characterize transient intermediates formed during the reaction. For instance, the ring-opened N-acylanthranilate intermediate, which is often proposed in the reaction of benzoxazinones with nucleophiles, could potentially be observed and characterized using these methods under controlled conditions.

Kinetic Analysis of Nucleophilic Additions and Substitutions

The kinetics of nucleophilic reactions involving this compound are expected to be complex, with the potential for competing reaction pathways. Nucleophiles can attack the electrophilic C4-carbonyl carbon, leading to ring opening, or the C2 carbon, leading to substitution or ring modification. Additionally, the bromine atom on the ethyl side chain presents another site for nucleophilic substitution.

Rate = k[this compound][Nucleophile]

A hypothetical kinetic dataset for the reaction of this compound with a generic nucleophile is presented in the table below to illustrate the expected kinetic behavior.

| Initial [Benzoxazinone] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.10 | 0.10 | 1.5 x 10-4 |

| 0.20 | 0.10 | 3.0 x 10-4 |

| 0.10 | 0.20 | 3.0 x 10-4 |

The rate constant, k, would be influenced by various factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles would be expected to react at a faster rate. The solvent can play a crucial role by stabilizing the transition state. Polar aprotic solvents may favor SN2-type reactions at the side chain, while protic solvents could participate in the ring-opening mechanism.

Influence of Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity

The reactivity and selectivity of nucleophilic attack on the this compound molecule are significantly influenced by both electronic and steric factors. The 1-bromoethyl substituent at the C2 position plays a dual role in this regard.

Electronic Effects: The bromine atom is an electronegative element, and its presence on the ethyl group at C2 exerts an electron-withdrawing inductive effect (-I effect). This effect would increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. This is in line with observations that electron-withdrawing groups at the 2-position of benzoxazinones can enhance their reactivity towards nucleophiles. raco.cat

Steric Effects: The 1-bromoethyl group is sterically more demanding than a simple methyl or halomethyl group. This steric bulk can hinder the approach of a nucleophile to the C2 position. Consequently, nucleophilic attack might be preferentially directed towards the less sterically hindered C4 carbonyl carbon, leading to ring-opening reactions.

The interplay between these electronic and steric effects will ultimately determine the regioselectivity of the reaction. For smaller nucleophiles, the electronic effect might dominate, favoring attack at C2. However, for bulkier nucleophiles, steric hindrance will likely be the overriding factor, leading to a preference for attack at C4.

The following table summarizes the expected influence of different types of substituents at the C2 position on the reaction rate and selectivity, providing a comparative context for the 1-bromoethyl group.

| C2-Substituent | Electronic Effect | Steric Hindrance | Predicted Effect on Rate of Attack at C2 | Predicted Selectivity for C4 Attack |

|---|---|---|---|---|

| -CH3 | Weakly Electron-Donating | Low | Moderate | Low |

| -CH2Cl | Electron-Withdrawing | Moderate | Increased | Moderate |

| -CH(Br)CH3 | Electron-Withdrawing | High | Increased (electronically), Decreased (sterically) | High |

| -Ph | Electron-Withdrawing (inductive), Conjugating | High | Variable | High |

This table presents a qualitative prediction based on general chemical principles, as specific comparative kinetic studies may not be available.

Transition State Analysis of Key Chemical Transformations

A detailed understanding of the reaction pathways of this compound requires an analysis of the transition states involved in its key chemical transformations. While experimental characterization of transition states is challenging, computational chemistry provides powerful tools for their theoretical investigation. ims.ac.jp

For a nucleophilic attack at the C4 position leading to ring opening, the transition state would likely involve a tetrahedral intermediate where the C4 carbon is bonded to the incoming nucleophile and the ring oxygen. The stability of this transition state would be influenced by the ability of the solvent to stabilize the developing negative charge on the oxygen atom.

In the case of an SN2 reaction at the bromine-bearing carbon of the ethyl side chain, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving bromide ion partially bonded. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the energies of these transition states and the associated activation barriers. Such calculations would provide valuable insights into the feasibility of different reaction pathways and help to predict the major products of a given reaction. For instance, comparing the calculated activation energies for attack at C2, C4, and the side chain would allow for a prediction of the most favorable reaction pathway under specific conditions.

Theoretical and Computational Chemistry of 2 1 Bromoethyl 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations for Structure and Electronic Properties Relevant to Reactivity

A foundational step in understanding the chemical behavior of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one would involve quantum chemical calculations, most commonly employing Density Functional Theory (DFT). These calculations would provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Key structural parameters, such as bond lengths, bond angles, and dihedral angles, would be determined for the molecule's most stable geometry. For instance, calculations on related 2-substituted-4H-3,1-benzoxazin-4-ones have often shown the benzoxazinone (B8607429) ring system to be largely planar. Verifying this for the 2-(1-bromoethyl) derivative would be a primary objective.

Furthermore, electronic properties that are crucial for predicting reactivity would be elucidated. These include the distribution of atomic charges, which would indicate electron-rich and electron-deficient centers susceptible to nucleophilic and electrophilic attack, respectively. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO location suggests sites prone to electrophilic attack, while the LUMO indicates sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

A hypothetical data table resulting from such a study might look like this:

Table 1: Calculated Geometric and Electronic Properties of this compound (Hypothetical Data)

| Parameter | Calculated Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N3 | Value |

| N3-C4 | Value |

| C4=O | Value |

| C2-C(bromoethyl) | Value |

| C-Br | Value |

| **Bond Angles (°) ** | |

| N3-C2-O1 | Value |

| C2-N3-C4 | Value |

| Electronic Properties | |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Computational Modeling of Reaction Pathways and Transition States

The 4H-3,1-benzoxazin-4-one ring is known to be reactive towards various nucleophiles. Computational modeling could be employed to map out the potential reaction pathways for this compound. This would involve identifying the transition state structures for proposed reaction mechanisms, such as nucleophilic attack at the C2 or C4 positions of the benzoxazinone ring, or reactions involving the bromoethyl side chain.

By calculating the activation energies associated with these transition states, researchers could predict the most favorable reaction pathways under different conditions. For example, the competition between ring-opening reactions and substitution at the bromoethyl group could be computationally investigated.

Table 2: Calculated Activation Energies for Hypothetical Reaction Pathways (Hypothetical Data)

| Reaction Pathway | Nucleophile | Transition State Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack at C2 | Amine | Value |

| Nucleophilic attack at C4 | Hydroxide | Value |

Prediction of Reactivity Trends and Regioselectivity

Building upon the electronic properties calculated in section 5.1, a more in-depth analysis of reactivity trends and regioselectivity could be performed. Fukui functions or the dual descriptor from conceptual DFT are powerful tools for this purpose, as they can quantify the local reactivity of different atomic sites within the molecule.

This analysis would predict, with a higher degree of confidence, which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, this would be particularly insightful for understanding the interplay between the reactivity of the heterocyclic ring and the bromoethyl side chain. For instance, it could be determined whether the electrophilicity of the C2 and C4 carbons in the ring is greater than that of the carbon bearing the bromine atom.

Table 3: Predicted Reactive Sites from Conceptual DFT Analysis (Hypothetical Data)

| Atom/Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| C2 | Value | Value |

| C4 | Value | Value |

| C(alpha) of ethyl | Value | Value |

| O1 | Value | Value |

Conformational Analysis and its Impact on Chemical Transformations

The presence of the flexible 1-bromoethyl side chain introduces the possibility of multiple stable conformations (rotamers) for this compound. A thorough conformational analysis would involve systematically rotating the single bonds in the side chain and calculating the relative energies of the resulting geometries.

This would identify the lowest energy conformers and the energy barriers between them. The conformation of the side chain could significantly impact the molecule's reactivity by sterically hindering or exposing certain reactive sites on the benzoxazinone ring. Understanding the conformational landscape is therefore crucial for a complete picture of the molecule's chemical behavior.

Table 4: Relative Energies of Key Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (N3-C2-C-Br) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Value | 0.00 |

| 2 | Value | Value |

Synthetic Utility of 2 1 Bromoethyl 4h 3,1 Benzoxazin 4 One As a Chemical Synthon

Building Block in the Synthesis of Diverse Organic Molecules

The 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one molecule is a valuable building block primarily due to its two reactive sites available for nucleophilic attack. The electrophilic carbon at the 4-position of the oxazinone ring and the carbon bearing the bromine atom in the 1-bromoethyl substituent are both susceptible to reaction with a wide range of nucleophiles. This dual reactivity allows for a stepwise or, in some cases, a one-pot functionalization, leading to a diverse array of organic molecules.

The synthesis of the parent compound is typically achieved through the cyclization of N-(2-bromopropionyl) anthranilic acid, often by refluxing in acetic anhydride. uomosul.edu.iq This straightforward preparation makes it an accessible starting material for further synthetic elaborations.

The reactivity of the benzoxazinone (B8607429) ring is well-documented. It can undergo ring-opening reactions with various nucleophiles, including amines, alcohols, and thiols. For instance, reaction with primary amines often leads to the formation of 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with significant biological activities. The bromoethyl side chain provides an additional point of modification. The bromine atom can be displaced by a variety of nucleophiles in a typical SN2 reaction, allowing for the introduction of different functional groups. This versatility makes this compound a key intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and material science.

Below is a table summarizing the types of transformations that this compound can undergo, highlighting its role as a versatile building block.

| Starting Material | Reagent/Condition | Product Type | Ref. |

| N-(2-bromopropionoyl) anthranilic acid | Acetic anhydride, reflux | This compound | uomosul.edu.iq |

| This compound | Primary amines | 2-(1-aminoethyl)-3-substituted-quinazolin-4(3H)-ones | raco.catscholarscentral.com |

| This compound | Alcohols/Alkoxides | 2-(1-alkoxyethyl)-4H-3,1-benzoxazin-4-ones or ring-opened products | researchgate.net |

| This compound | Thiols/Thiolates | 2-(1-thioalkyl-ethyl)-4H-3,1-benzoxazin-4-ones | uomosul.edu.iq |

Precursor for N-Heterocyclic Compounds and Fused Systems

A significant application of this compound lies in its role as a precursor for a variety of nitrogen-containing heterocyclic compounds, most notably quinazolines and their fused derivatives. uomosul.edu.iq The reaction of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles is a well-established and efficient method for the synthesis of quinazolin-4(3H)-ones. raco.catscholarscentral.com

The general reaction pathway involves the initial attack of the nitrogen nucleophile at the C-4 position of the benzoxazinone ring, leading to ring opening and the formation of an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization, often with the elimination of a molecule of water, to afford the corresponding quinazolinone. The substituent at the 2-position of the benzoxazinone is retained in the final quinazolinone product.

In the case of this compound, reaction with primary amines or ammonia (B1221849) derivatives would be expected to yield 2-(1-bromoethyl)-3-substituted-quinazolin-4(3H)-ones. The bromine atom in the resulting quinazolinone can then be further functionalized, providing access to a wide range of derivatives. For example, reaction with a second equivalent of an amine or other nucleophiles can lead to the displacement of the bromine, allowing for the construction of more complex heterocyclic systems.

The following table illustrates the utility of this compound as a precursor for N-heterocyclic compounds.

| Precursor | Reagent/Condition | Product Type | Ref. |

| This compound | Ammonium (B1175870) acetate | 2-(1-bromoethyl)quinazolin-4(3H)-one | raco.cat |

| This compound | Hydrazine (B178648) hydrate (B1144303) | 3-amino-2-(1-bromoethyl)quinazolin-4(3H)-one | scholarscentral.com |

| This compound | Primary amines (e.g., aniline) | 2-(1-bromoethyl)-3-phenylquinazolin-4(3H)-one | raco.cat |

| 3-amino-2-(1-bromoethyl)quinazolin-4(3H)-one | Various electrophiles | Fused quinazoline (B50416) systems (e.g., triazoloquinazolines) | scholarscentral.com |

Role in Ortho-Functionalization via C-H Activation Strategies

While specific literature detailing the direct use of the this compound core in ortho-functionalization via C-H activation is not extensively available, the broader class of 2-substituted 4H-3,1-benzoxazin-4-ones has been recognized for its potential in directed C-H activation strategies. nih.gov The nitrogen atom at the 3-position of the benzoxazinone ring can act as a directing group, facilitating the functionalization of the ortho C-H bond of a substituent at the N-3 position or a C-H bond on the benzoxazinone's own aromatic ring.

In principle, the N-3 atom of a quinazolinone derived from this compound could direct the ortho-metalation and subsequent functionalization of a substituent attached to it. Transition metal-catalyzed C-H activation, employing catalysts based on palladium, rhodium, or ruthenium, is a powerful tool for the formation of C-C and C-heteroatom bonds with high atom economy and regioselectivity.

Given the established role of the benzoxazinone and quinazolinone scaffolds in directing C-H activation, it is plausible that derivatives of this compound could be employed in such transformations to create novel and complex molecular architectures. Further research in this area could unlock new synthetic pathways leveraging the directing ability of the heterocyclic core.

Formation of Complex Molecular Architectures through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a complex product that incorporates a substantial portion of all the starting materials. While there are no specific reports on the use of this compound in MCRs, the inherent reactivity of the benzoxazinone ring system suggests its potential as a valuable component in such transformations.

The electrophilic nature of the C4-carbonyl group and the potential for ring-opening make the benzoxazinone scaffold a candidate for participation in MCRs, particularly those involving nucleophilic additions and subsequent cyclizations. For example, a reaction involving an amine, an isocyanide, and a benzoxazinone derivative could potentially lead to the formation of highly functionalized quinazolinone structures in a single step.

The 1-bromoethyl substituent adds another layer of complexity and potential for diversity. This group could either remain as a spectator during the MCR or participate in a subsequent intramolecular or intermolecular reaction, leading to the rapid assembly of complex polycyclic systems. The development of MCRs involving this compound would represent a significant advancement in the efficient synthesis of novel heterocyclic libraries for biological screening.

Future Perspectives in the Research of 2 1 Bromoethyl 4h 3,1 Benzoxazin 4 One

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one involves the cyclization of N-(2-bromopropionyl)anthranilic acid using dehydrating agents like acetic anhydride. uomosul.edu.iq While effective, this method often requires harsh conditions and can generate significant waste. The future of synthesizing this and related compounds lies in the development of more sustainable and efficient methodologies.

Modern synthetic approaches that are being applied to the broader class of 2-substituted-4H-3,1-benzoxazin-4-ones could be adapted for the specific synthesis of the title compound. These include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the cyclodehydration of N-acylanthranilic acids, often in solvent-free conditions, leading to faster reaction times and higher yields. nih.govbibliomed.org Applying this technique to the synthesis of this compound could offer a greener alternative to conventional heating.

Novel Cyclizing Agents: The use of reagents like cyanuric chloride in the presence of an organic base has emerged as a mild and efficient method for the cyclodehydration of N-acylanthranilic acids to form benzoxazinones. mdpi.comnih.gov Exploring such reagents could provide a more sustainable route that avoids the use of large excesses of acetic anhydride.

Catalytic Methods: Transition-metal catalyzed reactions, such as those employing copper or palladium, are being developed for the synthesis of the benzoxazinone (B8607429) core. nih.gov These methods often proceed under milder conditions and with greater functional group tolerance. Investigating catalytic pathways for the direct synthesis of this compound from readily available starting materials would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing method.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, solvent-free options. | Optimization of power and time to avoid degradation. |

| Novel Cyclizing Agents | Milder reaction conditions, reduced waste. | Stoichiometry of the cyclizing agent and base. |

| Catalytic Methods | High efficiency, good functional group tolerance. | Catalyst cost and removal from the final product. |

| Flow Chemistry | High reproducibility, scalability, enhanced safety. | Initial setup cost and optimization of flow parameters. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is characterized by two primary electrophilic sites: the C4 carbonyl carbon of the oxazinone ring and the carbon atom bearing the bromine in the 1-bromoethyl group. While the reactions of the benzoxazinone ring with various nucleophiles are well-documented, leading to ring-opening or conversion to other heterocyclic systems like quinazolinones, the specific reactivity of the α-bromoethyl substituent offers a rich field for discovery. bibliomed.orgraco.cat

Future research could focus on:

Reactions with Diverse Nucleophiles: A systematic investigation of the reaction of this compound with a wide array of soft and hard nucleophiles (e.g., sulfur, phosphorus, and carbon-based nucleophiles) could lead to the synthesis of novel derivatives with unique properties. The interplay between reaction at the C2-substituent versus the C4-position of the benzoxazinone ring would be of fundamental interest.

Intramolecular Cyclizations: The presence of the reactive bromoethyl group could be exploited in intramolecular reactions. For instance, by introducing a nucleophilic group elsewhere in the molecule, novel fused heterocyclic systems could be constructed.

Organometallic Cross-Coupling Reactions: The carbon-bromine bond presents an opportunity for various organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This would allow for the introduction of a wide range of substituents at this position, dramatically expanding the chemical space of accessible derivatives.

Radical Reactions: The bromoethyl group can also participate in radical-mediated transformations, opening up another avenue for functionalization and the synthesis of complex molecules.

Advanced Applications in Materials Science and Chemical Tool Development

The unique bifunctional nature of this compound makes it a highly attractive building block for the development of advanced materials and chemical tools.

Materials Science:

Polymer Synthesis: The benzoxazinone moiety is a known precursor for the synthesis of high-performance polybenzoxazine resins. nih.gov The bromoethyl group can act as a reactive handle for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the material's properties. Furthermore, this compound could potentially be used as a monomer in polymerization reactions, where the bromo group can initiate or participate in the polymerization process.

Surface Modification: The reactive nature of the bromoethyl group could be utilized to covalently attach this molecule to the surface of various materials, thereby modifying their surface properties, such as hydrophobicity, biocompatibility, or reactivity.

Functional Linkers in Porous Materials: The rigid benzoxazinone core and the reactive bromo-handle make this molecule a candidate for use as a functional linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). colab.wsrsc.orgrsc.org The bromo group could be used for post-synthetic modification of the framework to introduce catalytic sites or other functionalities.

Chemical Tool Development:

Covalent Probes: The electrophilic α-bromoethyl group is an ideal "warhead" for the design of covalent inhibitors or activity-based probes for enzymes. Benzoxazinones are known to act as inhibitors of serine proteases. bibliomed.org By targeting specific enzymes, derivatives of this compound could be developed as valuable tools for studying enzyme function and for drug discovery.

Bioconjugation: The reactive bromo group can be used to attach this molecule to biomolecules such as proteins or nucleic acids. This could be used to label biomolecules with a fluorescent tag (after further modification of the benzoxazinone core) or to develop targeted drug delivery systems.

The potential applications are summarized in the following table:

| Application Area | Specific Use | Key Feature Utilized |

| Materials Science | Polymer Monomer/Modifier | Benzoxazinone ring and reactive bromo group. |

| Surface Modification Agent | Reactive bromo group for covalent attachment. | |

| Linker for MOFs/COFs | Rigid core and modifiable bromo-handle. | |

| Chemical Tools | Covalent Enzyme Inhibitor | Electrophilic α-bromoethyl group. |

| Bioconjugation Reagent | Reactive bromo group for linking to biomolecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.